2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Description
2-[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is a coumarin-derived compound characterized by a 2-oxo-2H-chromen (coumarin) core substituted with a methoxy group at position 4. This structural framework is common in bioactive molecules, particularly those with antioxidant, anti-inflammatory, or enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-14-6-7-16-12(8-14)9-15(18(21)24-16)11-2-4-13(5-3-11)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXNSAKKISDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. For example, 6-methoxy-2-oxo-2H-chromene can be synthesized by reacting 4-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction. For instance, 6-methoxy-2-oxo-2H-chromene can be reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form 6-methoxy-2-oxo-2H-chromen-3-yl phenyl ether.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved by reacting the phenyl ether intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin moiety to an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study : A study published in 2023 reported that derivatives of this compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells, indicating strong antiproliferative activity .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
Case Study : In a comparative study, derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce cytokine production in macrophages, indicating potential applications in treating inflammatory diseases.
Case Study : Research involving murine models of arthritis demonstrated significant reductions in paw swelling and histological signs of inflammation after administration of the compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. Variations in the synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, as a coumarin derivative, it may inhibit enzymes such as cytochrome P450 or DNA gyrase, leading to its biological effects. The compound’s ability to interact with cellular receptors and enzymes can result in various pharmacological activities, including anticoagulant and anticancer effects.
Comparison with Similar Compounds
Structural Analogues of Coumarin-Acetic Acid Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Substituents on Coumarin Core | Functional Group Modifications | Biological Activity/Notes | Reference ID |
|---|---|---|---|---|
| 2-[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid | 6-methoxy | Phenoxy-acetic acid | N/A (Target compound) | - |
| 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid | 8-methoxy | Phenoxy-acetic acid | Positional isomer; may differ in electronic effects | |
| [(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 3-benzyl, 6-chloro, 4-methyl | Phenoxy-acetic acid | Increased lipophilicity due to halogen and benzyl | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-phenyl | Phenoxy-phenyl-acetic acid | Enhanced steric bulk; potential for π-π stacking | |
| N-(2-Aryl-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide | 4-methyl, 7-hydroxy | Acetamide (instead of acetic acid) | Modified solubility; possible protease inhibition | |
| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives | 7-hydroxy | Hydrazide or thiazolidinone moieties | High antioxidant activity (DPPH scavenging) |
Key Observations from Structural Comparisons
Position of Methoxy Substitution: The target compound’s 6-methoxy group (electron-donating) contrasts with the 8-methoxy analog .
Halogen and Alkyl Substituents :
- The 6-chloro and 4-methyl groups in increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Such modifications are critical for optimizing pharmacokinetics.
Functional Group Variations: Replacement of the acetic acid with an acetamide group (e.g., ) reduces acidity (pKa ~5 vs. ~2.5 for acetic acid), altering binding affinity in enzyme-active sites. Hydrazide and thiazolidinone derivatives () exhibit enhanced antioxidant activity due to radical-scavenging moieties.
Phenyl vs.
Biological Activity
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, a synthetic compound belonging to the class of coumarin derivatives, exhibits a range of biological activities. Coumarins are known for their diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.31 g/mol. The structure features a coumarin moiety linked to a phenoxyacetic acid group, which is critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₄O₆ |
| Molecular Weight | 326.31 g/mol |
| CAS Number | 951626-81-6 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : As a coumarin derivative, it may inhibit enzymes such as cytochrome P450 and DNA gyrase, which are involved in drug metabolism and DNA replication respectively.
- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, potentially reducing oxidative stress in cells .
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth .
Antimicrobial Activity
Studies have demonstrated that coumarin derivatives possess antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
Research has focused on the anticancer potential of this compound. For instance:
-
Cell Line Studies : In vitro studies using cancer cell lines (e.g., B16F10 melanoma cells) indicated that the compound could inhibit cell proliferation without significant cytotoxicity at lower concentrations (25–50 µM) .
Compound Concentration (µM) % Cell Viability 25 >80 50 >80 75 <50 - Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays measuring cytokine production and inflammatory marker expression. It has demonstrated the ability to reduce levels of pro-inflammatory cytokines in cell culture models .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Antioxidative Effects : A study evaluated the antioxidative capacity of coumarin derivatives, including this compound, showing significant inhibition of lipid peroxidation .
Compound % Inhibition ± S.D. 2-[4-(6-methoxy... 98.66 ± 1.57 - Tyrosinase Inhibition : The compound was assessed for its ability to inhibit tyrosinase activity, which is crucial in melanin synthesis. It exhibited an IC50 value indicating effective inhibition compared to standard inhibitors.
Q & A
Basic: What are the established synthetic routes for 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, and how can reaction conditions be optimized for academic-scale production?
Answer:
Synthesis typically involves coupling 6-methoxy-2-oxo-2H-chromen-3-ylphenol with chloroacetic acid derivatives under nucleophilic substitution conditions. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or THF to activate the phenolic oxygen .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures purity >95% .
Optimization : Use kinetic studies (e.g., TLC monitoring) to adjust reaction time and solvent polarity. Consider microwave-assisted synthesis for faster coupling .
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the coumarin core (δ 6.2–8.2 ppm for aromatic protons) and acetoxy linkage (δ 4.6–4.8 ppm for –OCH₂CO–) .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C–O–C at ~1250 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding networks for structural validation .
- HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water (0.1% formic acid) gradients .
Basic: What are the critical storage and handling considerations for this compound in laboratory settings?
Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .
- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid contact with strong oxidizers .
- Waste disposal : Neutralize with dilute NaOH before incineration to minimize environmental toxicity (H400) .
Advanced: How can computational chemistry methods predict the reactivity or biological interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds with the coumarin core .
- MD simulations : Assess stability in aqueous/lipid bilayers to prioritize formulations for in vivo studies .
Advanced: What experimental strategies are recommended to resolve discrepancies in reported solubility or stability data across different studies?
Answer:
- Solubility studies : Use shake-flask method with HPLC quantification under varied pH (2–10), temperatures (4–37°C), and co-solvents (DMSO ≤1%) .
- Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways .
- Cross-validation : Compare results with orthogonal techniques (e.g., NMR vs. LC-MS for stability) to rule out analytical artifacts .
Advanced: What in vitro pharmacological assays are appropriate for evaluating the therapeutic potential of this coumarin derivative?
Answer:
- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ determination) with ascorbic acid as control .
- Anti-inflammatory screening : COX-2 inhibition ELISA, measuring prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
- ADME profiling : Caco-2 permeability assays and microsomal stability tests to predict oral bioavailability .
Advanced: How can mechanistic studies elucidate the compound’s role in radical scavenging or enzyme inhibition?
Answer:
- EPR spectroscopy : Detect stable radical adducts (e.g., DMPO spin traps) to map antioxidant mechanisms .
- Kinetic assays : Monitor time-dependent inhibition of enzymes (e.g., COX-2) using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities without compromising yield?
Answer:
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to minimize waste .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
